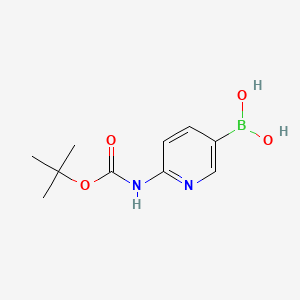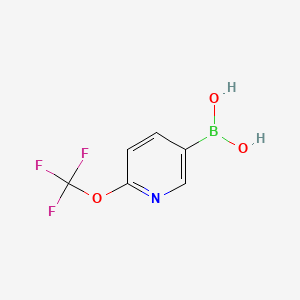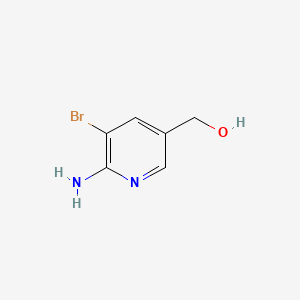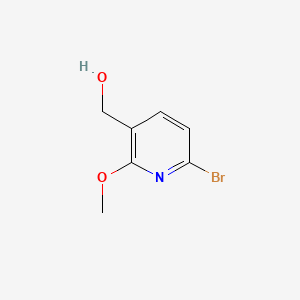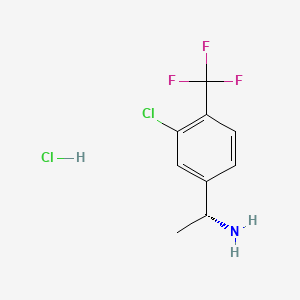
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms) that has chlorine and trifluoromethyl (CF3) substituents, and an ethanamine group attached to it. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an appropriate amine. For example, a compound like 4-chloro-3-(trifluoromethyl)phenyl isocyanate could potentially react with an amine to form the desired product .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with chlorine and trifluoromethyl substituents at the 3 and 4 positions, respectively, and an ethanamine group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of amines, such as acid-base reactions or reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Fluorinated Compounds in Antitubercular Drug Design
Trifluoromethyl groups, similar to the one in "(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride", have been utilized extensively in antitubercular drug research. These groups are known to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of a trifluoromethyl group in a compound can lead to improvements in pharmacodynamic and pharmacokinetic properties, making it a valuable feature in modern antitubercular drug design. This demonstrates the utility of trifluoromethyl groups in enhancing the effectiveness of pharmaceutical compounds (Thomas, 1969).
Trifluoromethylation Reactions in Aqueous Media
The incorporation of fluorinated groups into target molecules is a key focus in organic synthesis, especially for the development of new pharmaceuticals and agrochemicals. Trifluoromethylation, including the use of trifluoromethyl groups, has been explored in water or in the presence of water to develop environmentally friendly methods. This highlights the importance of such functionalities in creating compounds with desired properties while considering environmental impact (Song et al., 2018).
Organic Solvent Applications
Research into organic acids and their roles in various chemical processes, including those involving chlorinated compounds, sheds light on the complex interactions and potential applications of chemical compounds in industrial settings. This includes the study of organic acids in acidizing operations for carbonate and sandstone formations, demonstrating the diverse applications of organic chemistry in improving industrial processes (Alhamad et al., 2020).
Safety And Hazards
特性
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


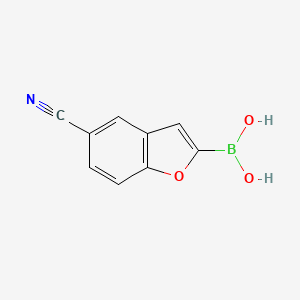

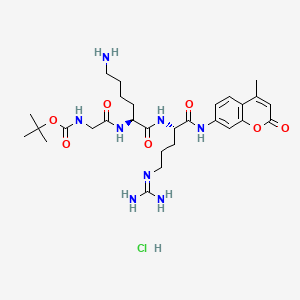
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)
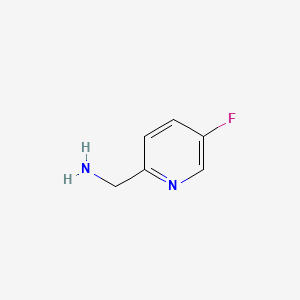
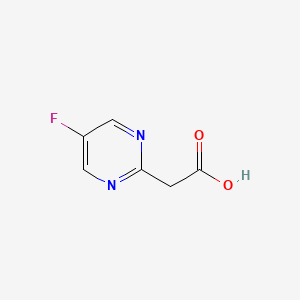


![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
